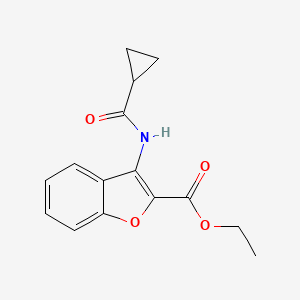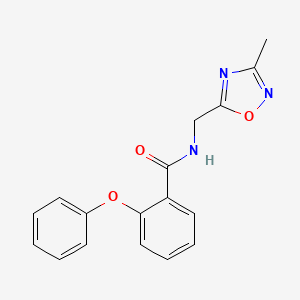![molecular formula C22H16FN5 B2424083 N-(4-fluorobenzyl)-2-phenyl[1,2,4]triazolo[1,5-c]quinazolin-5-amine CAS No. 902906-37-0](/img/structure/B2424083.png)
N-(4-fluorobenzyl)-2-phenyl[1,2,4]triazolo[1,5-c]quinazolin-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(4-fluorobenzyl)-2-phenyl[1,2,4]triazolo[1,5-c]quinazolin-5-amine” is a compound with the molecular formula C23H18FN5 . It belongs to a class of compounds known as triazole-fused heterocyclic compounds, which are relevant structural templates in both natural and synthetic biologically active compounds .
Synthesis Analysis
The synthesis of such compounds often involves the use of eco-compatible catalysts and reaction conditions . A direct reaction between 4-hydroxybenzaldehyde with both dimedone and 5-amino-1H-1,2,4-triazole in DMF has been reported .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a central core of a triazoloquinazoline ring, which is a versatile moiety and an important structural template for the design and synthesis of novel biologically relevant compounds .Chemical Reactions Analysis
The chemical reactions involving such compounds can be complex and involve several steps. For instance, the mechanism of intramolecular rearrangement involves an addition of a molecule of water, cycle opening, rotation of 1,2,4-triazole, cycle closure, and elimination of a molecule of water .Physical And Chemical Properties Analysis
The physical and chemical properties of such compounds can be determined using various spectroscopic techniques. For instance, 1H NMR, 13C NMR, HRMS and IR spectra are often used to fully characterize these compounds .Mecanismo De Acción
Propiedades
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16FN5/c23-17-12-10-15(11-13-17)14-24-22-25-19-9-5-4-8-18(19)21-26-20(27-28(21)22)16-6-2-1-3-7-16/h1-13H,14H2,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZTZFVDEOAHUJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN3C(=N2)C4=CC=CC=C4N=C3NCC5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16FN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[(3,4-Diethoxyphenyl)methyl]-4-sulfanylidene-8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-6-one](/img/structure/B2424007.png)
![2-[(carbamoylmethyl)(2-methylpropyl)amino]-N-(1-cyanocyclohexyl)-N-methylacetamide](/img/structure/B2424008.png)
![N-(2-methoxyphenethyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2424009.png)
![4-{1-[2-(2,3-Dimethylphenoxy)ethyl]benzimidazol-2-yl}-1-butylpyrrolidin-2-one](/img/structure/B2424011.png)
![4-(dimethylsulfamoyl)-N-[3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2424012.png)


![(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone](/img/structure/B2424017.png)




